

An In-depth Technical Guide to the Thermodynamic Properties of 6-Methylantranilic Acid

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Compound of Interest

Compound Name: 6-Methylantranilic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of **6-Methylantranilic acid** (also known as 2-Amino-6-methylbenzoic acid). Given the specificity of this compound, this paper also contextualizes its properties through data from related anthranilic acid derivatives and outlines the standard experimental methodologies for their determination. This document is intended to serve as a foundational resource for professionals in research and development.

Physicochemical and Thermodynamic Properties

Quantitative data for **6-Methylantranilic acid** is primarily focused on its basic physicochemical properties. Detailed experimental thermodynamic data such as enthalpy of formation and heat capacity are not readily available in the provided literature. To provide a useful reference, the properties of the parent compound, anthranilic acid, are also included where available.

Properties of 6-Methylantranilic Acid

The available data for **6-Methylantranilic acid** is summarized in the table below. The melting point is a key thermodynamic property indicating the energy required to overcome crystal lattice forces.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1][2]
Molecular Weight	151.16 g/mol	[2][3]
CAS Number	4389-50-8	[1]
Appearance	Off-white to light yellow solid	[2]
Melting Point (mp)	127-130 °C (with decomposition)	[1][2][3]
Solubility	Soluble in methanol	[2]

Comparative Properties of Anthranilic Acid (Parent Compound)

To offer a broader thermodynamic context, this table summarizes the properties of anthranilic acid. This data can be useful for estimations and comparative analysis.

Property	Value	Unit	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-380.4	kJ/mol	[4]
Proton Affinity (PAff)	901.50	kJ/mol	[5]
Gas Basicity (BasG)	869.00	kJ/mol	[5]
Acidity (pKa) - Amino group	2.17	[4]	
Acidity (pKa) - Carboxyl group	4.85	[4]	

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic properties of a compound like **6-Methylantranilic acid** involves several standard experimental techniques. The following sections detail the generalized methodologies applicable for such a substance.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to determine properties like melting point and enthalpy of fusion.

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of **6-Methylantranilic acid** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrumentation:** The sample and reference pans are placed in the DSC cell.
- **Thermal Program:** The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- **Data Acquisition:** The instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting.
- **Data Analysis:** The onset of the peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion ($\Delta_{\text{fus}}H$).

Combustion Calorimetry

Static-bomb combustion calorimetry is used to determine the standard energy of combustion, from which the standard enthalpy of formation ($\Delta_{\text{f}}H^\circ$) can be derived.^[6]

Methodology:

- **Sample Preparation:** A pellet of known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb"). A cotton fuse is used for ignition.^[6]

- **Pressurization:** The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
- **Calorimetry:** The bomb is submerged in a known volume of water in a calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition & Measurement:** The sample is ignited electrically. The temperature change of the water is precisely measured to calculate the heat released.
- **Correction & Calculation:** Corrections are made for the heat of combustion of the fuse and any side reactions (like the formation of nitric acid from atmospheric nitrogen).^[6] The standard energy of combustion is then calculated, which is used to derive the enthalpy of formation.^[7]

Vapor Pressure and Enthalpy of Sublimation/Vaporization

Techniques like Calvet microcalorimetry and Knudsen mass-loss effusion are employed to measure vapor pressures at different temperatures, which allows for the calculation of enthalpies of phase transitions from a condensed phase to the gas phase.^[6]^[7]

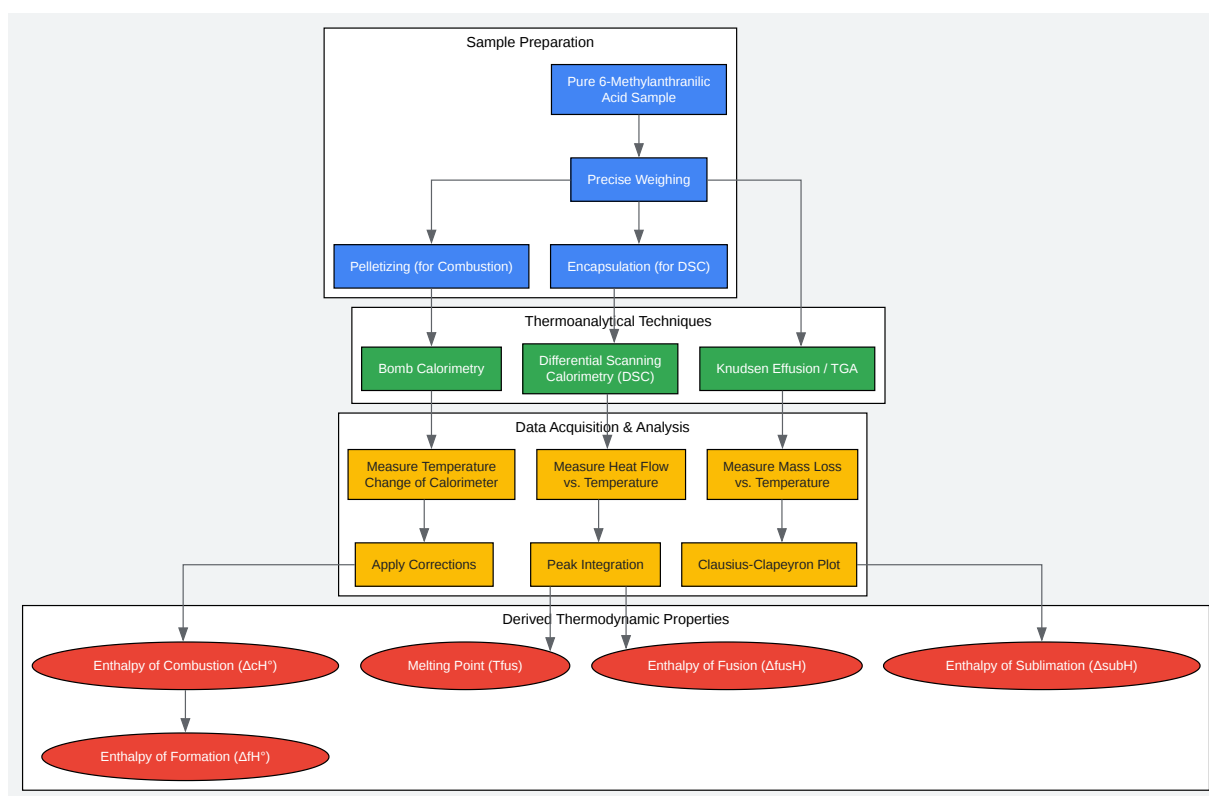
Methodology (Knudsen Effusion):

- **Setup:** A sample is placed in a Knudsen cell, which is a small container with a very small orifice, inside a high-vacuum chamber.
- **Measurement:** The cell is heated to a specific temperature, and the rate of mass loss through the orifice due to sublimation/evaporation is measured.
- **Calculation:** The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
- **Data Analysis:** By measuring the vapor pressure at various temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.^[6]

Visualized Workflows and Biological Context

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a solid organic acid like **6-Methylantranilic acid**.



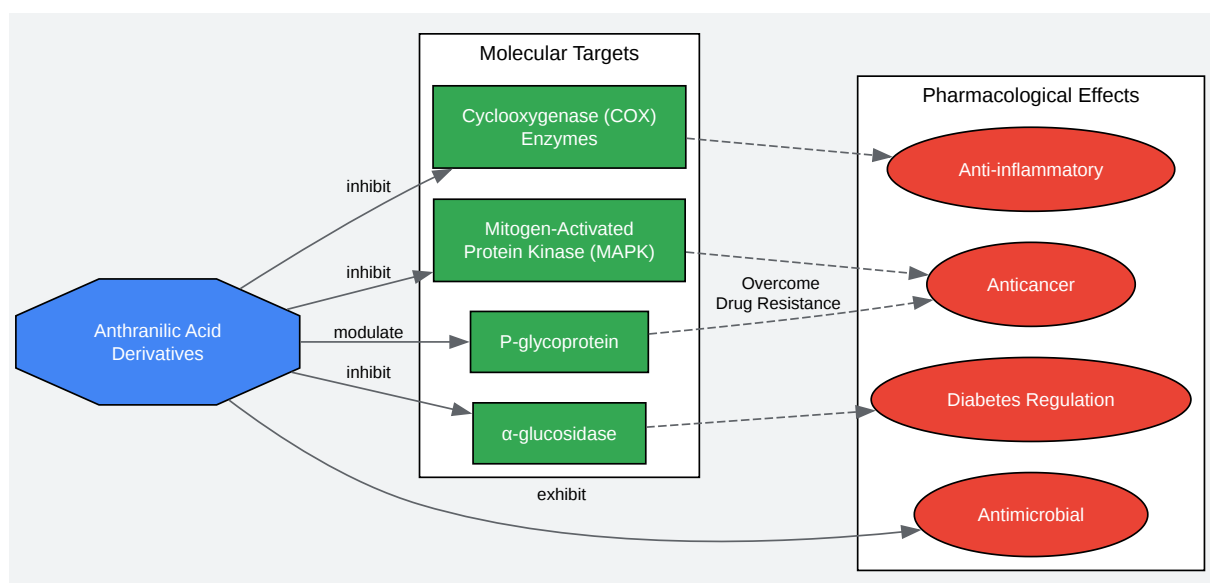
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Fig. 1: Generalized experimental workflow for determining thermodynamic properties of organic acids.

Biological Significance of Anthranilic Acid Derivatives

While specific signaling pathways for **6-Methylantranilic acid** are not defined in the literature, the broader class of anthranilic acid derivatives is recognized for significant biological activity, making them a "privileged scaffold" in medicinal chemistry.[2] Their therapeutic potential stems from interactions with various biological targets.[2]

Derivatives of anthranilic acid are known to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][8] A well-known example is the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are derived from anthranilic acid.[2] The diagram below conceptualizes the established biological activities of this class of compounds, providing a relevant context for drug development professionals.



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Fig. 2: Potential biological activities of the anthranilic acid scaffold based on known derivatives.

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